6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Description
6-(3,4-Dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl substituent at the 6-position and a 2-phenylmorpholin-4-yl-acetyl group at the 2-position of the pyridazinone core. The 3,4-dimethoxyphenyl moiety is critical for enhancing binding affinity to enzymatic targets, while the morpholine ring contributes to improved solubility and pharmacokinetic properties . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions under controlled conditions .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-20-10-8-18(14-21(20)31-2)19-9-11-23(28)27(25-19)16-24(29)26-12-13-32-22(15-26)17-6-4-3-5-7-17/h3-11,14,22H,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSASULZSFKJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. Common starting materials include 3,4-dimethoxybenzaldehyde, phenylmorpholine, and pyridazine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one can be contextualized against related pyridazinone derivatives, as outlined below:
Table 1: Key Structural and Functional Comparisons
Key Structural Insights
Substituent Position and Activity: The 6-(3,4-dimethoxyphenyl) group in the target compound provides superior binding to PDE enzymes compared to analogs with mono-methoxy or halogenated phenyl groups (e.g., 6-(2-fluoro-4-methoxyphenyl)) . Replacement of the morpholine ring with piperidine (as in compound 50) reduces potency, likely due to decreased hydrogen-bonding capacity .
Pharmacokinetic Properties :
- Morpholine-containing derivatives exhibit enhanced solubility compared to piperazine or piperidine analogs, as seen in the target compound vs. compound 50 .
- Fluorine substitution (e.g., in 6-(2-fluoro-4-methoxyphenyl)) increases membrane permeability but introduces metabolic instability .
Synthetic Accessibility :
- The target compound’s synthesis (yield: 11%) is less efficient than simpler analogs like 11a (yield: 65–80%), highlighting challenges in introducing bulky substituents .
Contradictions and Limitations
- While morpholine improves solubility, it may limit blood-brain barrier penetration compared to piperazine analogs (e.g., compound in ) .
Biological Activity
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural components of this compound suggest that it may interact with various biological targets, making it a candidate for further research.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
| Component | Description |
|---|---|
| Pyridazine Ring | A six-membered ring containing two nitrogen atoms. |
| 3,4-Dimethoxyphenyl Group | A phenyl group substituted with two methoxy groups. |
| Morpholine Derivative | Contains a morpholine ring which enhances bioactivity. |
| Ketone Functionality | The presence of a keto group may contribute to reactivity. |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The following mechanisms are proposed:
- Enzyme Inhibition : The morpholine moiety may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound could act as an antagonist or agonist at various receptors, influencing signaling pathways.
- Antioxidant Activity : The methoxy groups may provide antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
Research has shown that pyridazine derivatives can possess anti-inflammatory effects:
- Cytokine Inhibition : Compounds were found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy:
- Bacterial Inhibition : Preliminary tests indicated activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Case Studies
- Study on Anticancer Efficacy : A study involving a series of pyridazine derivatives demonstrated that modifications in the substituent groups significantly affected their potency against cancer cell lines. The presence of the morpholine ring was crucial for enhancing cytotoxicity.
- Anti-inflammatory Mechanism Exploration : Another research project focused on the anti-inflammatory effects of similar compounds, revealing that they could significantly reduce inflammation in animal models by modulating NF-kB signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
